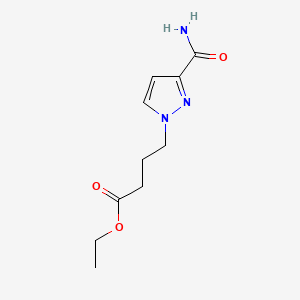

ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate

CAS No.:

Cat. No.: VC14660273

Molecular Formula: C10H15N3O3

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O3 |

|---|---|

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | ethyl 4-(3-carbamoylpyrazol-1-yl)butanoate |

| Standard InChI | InChI=1S/C10H15N3O3/c1-2-16-9(14)4-3-6-13-7-5-8(12-13)10(11)15/h5,7H,2-4,6H2,1H3,(H2,11,15) |

| Standard InChI Key | AVMHFLZHVJXKHQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCN1C=CC(=N1)C(=O)N |

Introduction

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate is a synthetic organic compound that incorporates a pyrazole ring, a prominent heterocyclic structure known for its diverse biological and chemical properties. This compound is of interest in medicinal chemistry due to its potential applications in drug development and its structural features that allow for versatile chemical modifications.

Structural Characteristics

The molecular structure of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate consists of:

-

Pyrazole Ring: A five-membered aromatic ring containing two nitrogen atoms, which is critical for its reactivity and biological activity.

-

Carbamoyl Group (-CONH2): Attached to the pyrazole ring, this functional group enhances hydrogen bonding capabilities, influencing solubility and intermolecular interactions.

-

Butanoate Chain: A four-carbon chain terminating in an ester group (-COOEt), contributing to the compound's lipophilicity and potential bioavailability.

The combination of these features makes the compound a promising scaffold for pharmacological studies.

Synthesis Pathways

The synthesis of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate typically involves:

-

Formation of the Pyrazole Core: Using hydrazine derivatives and β-dicarbonyl compounds under controlled conditions to form the pyrazole ring.

-

Introduction of the Carbamoyl Group: Reacting the pyrazole intermediate with isocyanates or carbamoyl chloride.

-

Esterification: Incorporating the butanoate chain through esterification or transesterification reactions.

These steps are optimized to ensure high yields and purity, often monitored using spectroscopic techniques like NMR and IR.

Biological Significance

Compounds containing pyrazole rings, such as ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate, have demonstrated:

-

Antioxidant Activity: The pyrazole moiety can scavenge free radicals, making it useful in combating oxidative stress-related diseases.

-

Enzyme Inhibition: Pyrazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX), relevant in anti-inflammatory therapies.

-

Potential Anticancer Properties: Structural analogs have shown cytotoxic effects on various cancer cell lines, suggesting further exploration for chemotherapeutic applications.

Pharmacological Potential

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate has been explored as a precursor or intermediate in synthesizing biologically active molecules. Its carbamoyl functionality enhances interactions with biological targets, while the ester group allows for prodrug development to improve pharmacokinetics.

Chemical Modifications

The compound's structure permits functionalization at various positions:

-

Substituents on the pyrazole ring can modulate electronic properties.

-

The ester group can be hydrolyzed or converted into amides for different biological activities.

Docking Studies

In silico studies suggest that derivatives of this compound may act as enzyme inhibitors or receptor agonists, making it a candidate for further optimization in drug discovery pipelines.

Future Directions:

-

Structure Optimization: Modifying substituents on the pyrazole ring to enhance activity against specific biological targets.

-

Biological Evaluation: Comprehensive in vitro and in vivo studies to validate its therapeutic potential.

-

Prodrug Development: Utilizing the ester group for targeted drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume